Ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a bromomethyl group, and a carboxylate group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its biological activity.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Agricultural Chemistry: Investigated for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of Ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(bromomethyl)benzoate: Similar structure but with a benzene ring instead of a thiadiazole ring.
Benzyl bromide: Contains a bromomethyl group attached to a benzene ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Uniqueness
Ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic and biological applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H7BrN2O2S |
---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
ethyl 4-(bromomethyl)thiadiazole-5-carboxylate |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)8-9-12-5/h2-3H2,1H3 |
InChI Key |
GJEPQLQQDJZKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.